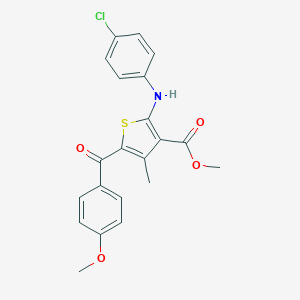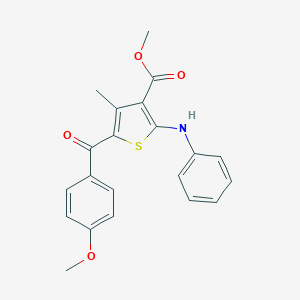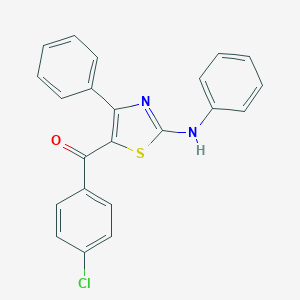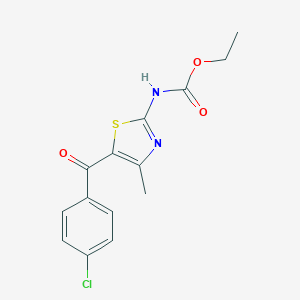![molecular formula C20H23N3O3 B282003 Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate, also known as MBPC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate is not fully understood, but it is believed to involve several pathways. One proposed mechanism is that Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate inhibits the activity of the enzyme histone deacetylase, which can lead to changes in gene expression. Another proposed mechanism is that Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate can activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate has been shown to have several biochemical and physiological effects. In cancer research, Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In neurodegenerative disorder research, Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate in lab experiments is that it has been shown to have a relatively low toxicity profile. This means that it can be used at higher concentrations without causing significant harm to cells or tissues. However, one limitation of using Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate in lab experiments is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate. One area of research is to further investigate the mechanism of action of Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate, in order to better understand how it exerts its effects on cells and tissues. Another area of research is to explore the potential therapeutic applications of Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate in other disease areas, such as cardiovascular disease and diabetes. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate, in order to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate involves several steps. First, 4-benzylpiperazine is reacted with phosgene to form 4-benzylpiperazine-1-carbonyl chloride. This intermediate is then reacted with 2-aminophenylcarbamate to form Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate. The overall yield of this process is approximately 60%.
Applications De Recherche Scientifique
Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative disorders. In cancer research, Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate has been shown to have anti-proliferative effects on several types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation research has shown that Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate can reduce the production of pro-inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disorder research, Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate has been shown to have neuroprotective effects, which may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C20H23N3O3 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
methyl N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]carbamate |
InChI |
InChI=1S/C20H23N3O3/c1-26-20(25)21-18-10-6-5-9-17(18)19(24)23-13-11-22(12-14-23)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,25) |
Clé InChI |
ABSDONGSPXWUMU-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
COC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)

![N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)

![4-(2-{[4-(4-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoicacid](/img/structure/B281936.png)
![2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)
![2-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B281939.png)
![2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281940.png)
![2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281941.png)
![6-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281943.png)